molecular formula C24H14BrClN2O3 B11098422 3-(5-{[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

3-(5-{[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

Cat. No.: B11098422
M. Wt: 493.7 g/mol
InChI Key: XVBMIAQUXYZUDE-UHFFFAOYSA-N
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Description

3-(5-{[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is a complex organic compound that features a combination of halogenated aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-aminobenzoxazole under basic conditions to form the Schiff base. This intermediate is then reacted with 2-naphthol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone, while reduction of the imine group would yield an amine derivative.

Scientific Research Applications

3-(5-{[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(5-{[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloro-2-hydroxybenzaldehyde: A key intermediate in the synthesis of the target compound.

    2-Aminobenzoxazole: Another intermediate used in the synthesis.

    2-Naphthol: A common starting material in organic synthesis.

Uniqueness

The uniqueness of 3-(5-{[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL lies in its combination of halogenated aromatic rings and heterocyclic structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H14BrClN2O3

Molecular Weight

493.7 g/mol

IUPAC Name

3-[5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol

InChI

InChI=1S/C24H14BrClN2O3/c25-19-10-16(26)7-15(23(19)30)12-27-17-5-6-22-20(11-17)28-24(31-22)18-8-13-3-1-2-4-14(13)9-21(18)29/h1-12,29-30H

InChI Key

XVBMIAQUXYZUDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC(=C5)Cl)Br)O)O

Origin of Product

United States

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